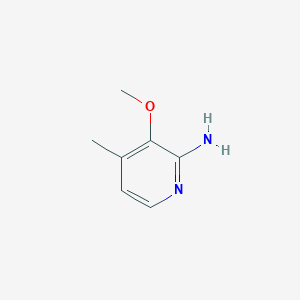

3-Methoxy-4-methylpyridin-2-amine

Description

Significance of Substituted Pyridine (B92270) Scaffolds in Contemporary Chemical Research

Substituted pyridine scaffolds are of paramount importance in the field of modern chemical research, largely due to their prevalence in a wide array of pharmaceuticals and agrochemicals. researchgate.netrsc.orgresearchgate.net The pyridine ring, an aromatic heterocycle containing one nitrogen atom, is a key building block in drug design, with its derivatives being integral to numerous FDA-approved medications. researchgate.netrsc.orgrsc.org The presence of the nitrogen atom imparts distinct properties, such as the ability to act as a hydrogen bond acceptor and to be ionized, which can enhance the solubility and bioavailability of drug candidates. researchgate.net

The structural versatility of the pyridine nucleus allows for extensive modification, enabling chemists to meticulously adjust the molecule's properties to achieve desired biological effects. tandfonline.com This has led to the development of pyridine-containing compounds with a broad spectrum of therapeutic applications, including antibacterial, antiviral, and anticancer activities. researchgate.netrsc.org The journey of the pyridine scaffold began with its initial isolation in 1846, and it has since become a component in over 7,000 medicinal compounds. rsc.org

Historical Context and Evolution of Research on 3-Methoxy-4-methylpyridin-2-amine Derivatives

While specific historical accounts detailing the initial discovery and development of this compound are not extensively chronicled, its scientific journey is interwoven with the broader history of aminopyridine chemistry. Foundational research on aminopyridine derivatives, with publications dating back to the 1940s, established the fundamental chemistry and reactivity of this class of compounds. acs.orgacs.org

The evolution of research in this area has been significantly driven by the development of novel synthetic methods. The synthesis of structurally related and commercially important compounds, such as 3-amino-4-methylpyridine (B17607), has been a subject of considerable study, with a focus on improving reaction efficiency and yield. patsnap.comgoogle.com Modern synthetic chemistry continues to innovate, aiming for more streamlined processes like one-pot multicomponent reactions for creating substituted 2-aminopyridines. nih.gov The specific arrangement of methoxy (B1213986), methyl, and amino groups on the this compound ring makes it a particularly useful and versatile intermediate in the synthesis of new chemical entities.

Overview of Principal Research Domains Pertaining to this compound

The primary application of this compound in the research sphere is as a crucial building block in medicinal chemistry and drug discovery. Its distinct pattern of functional groups provides multiple points for chemical modification, making it an ideal starting material for the synthesis of diverse compound libraries aimed at identifying new therapeutic leads.

A significant focus of research involving the aminopyridine scaffold is the development of enzyme inhibitors. The 2-aminopyridine (B139424) moiety is a well-established pharmacophore for targeting enzymes like nitric oxide synthase (NOS). nih.gov Selective inhibition of NOS isoforms is a key strategy in the development of treatments for inflammatory conditions and neurodegenerative diseases. nih.gov Research has extended to the synthesis of radiolabeled aminopyridine analogues for use as potential tracers in positron emission tomography (PET) imaging, which can help in visualizing the expression of these enzymes in vivo. nih.gov

Furthermore, the broader class of 2-aminopyridine derivatives has been shown to possess a wide range of biological activities, suggesting that derivatives of this compound could be promising candidates for:

Antibacterial agents nih.gov

Anticancer therapies researchgate.net

Anti-inflammatory drugs nih.gov

The inherent chemical versatility of this compound ensures its continuing importance as a scaffold in the ongoing scientific endeavor to discover novel and more effective medicines.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-4-9-7(8)6(5)10-2/h3-4H,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPPPWUPZHJUTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475060-00-5 | |

| Record name | 3-methoxy-4-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methoxy 4 Methylpyridin 2 Amine and Its Structural Analogs

Classical and Established Synthetic Routes to 3-Methoxy-4-methylpyridin-2-amine

The synthesis of highly substituted pyridines can be broadly categorized into two main strategies: multi-step linear approaches that build the ring and then functionalize it, and convergent approaches where functionalized fragments are combined to form the target molecule.

Multi-step Linear Approaches to the Pyridine (B92270) Core

Linear synthetic sequences are a common strategy for constructing the pyridine ring from acyclic precursors, followed by a series of functional group interconversions. A prominent example involves the cyclocondensation of 1,5-dicarbonyl compounds or their equivalents with ammonia (B1221849) or an ammonia source to form the pyridine ring. youtube.com

One plausible linear route to a precursor of this compound involves the synthesis of a substituted pyridone. For instance, a process for producing 2-chloro-3-amino-4-methylpyridine (B1178857) starts with the condensation of 2-cyanoacetamide (B1669375) and 4,4-dimethoxy-2-butanone. This is followed by cyclization, chlorination, hydrolysis, and a Hofmann rearrangement to yield the desired aminopyridine. researchgate.net A similar strategy could be adapted to introduce the methoxy (B1213986) group at the 3-position.

A general representation of a multi-step linear synthesis is outlined below:

| Step | Reaction Type | Reactants | Product |

| 1 | Knoevenagel Condensation & Cyclization | Acetoacetaldehyde dimethyl acetal (B89532), Malononitrile | 3-Cyano-4-methyl-2-pyridone |

| 2 | Chlorination | 3-Cyano-4-methyl-2-pyridone, POCl₃ | 2-Chloro-3-cyano-4-methylpyridine |

| 3 | Methoxylation | 2-Chloro-3-cyano-4-methylpyridine, Sodium methoxide | 3-Cyano-2-methoxy-4-methylpyridine |

| 4 | Nitration | 3-Cyano-2-methoxy-4-methylpyridine, HNO₃/H₂SO₄ | 3-Cyano-2-methoxy-4-methyl-5-nitropyridine |

| 5 | Reduction | 3-Cyano-2-methoxy-4-methyl-5-nitropyridine, H₂/Pd-C | 5-Amino-3-cyano-2-methoxy-4-methylpyridine |

| 6 | Decyanation/Amine Formation | 5-Amino-3-cyano-2-methoxy-4-methylpyridine | 3-Methoxy-4-methylpyridin-2,5-diamine |

This table represents a hypothetical multi-step synthesis based on known pyridine chemistry.

Convergent Synthetic Strategies for Functionalization

For the synthesis of this compound, a convergent strategy might involve the coupling of a pre-functionalized fragment containing the methyl and methoxy groups with another fragment that introduces the amino group. For example, a 2-halopyridine derivative can be functionalized through nucleophilic aromatic substitution (SNAr) reactions. The amination of 2-halopyridines is a well-established method, and the reactivity of the halogen is enhanced by the presence of electron-withdrawing groups on the pyridine ring. researchgate.net

A representative convergent synthesis could involve the following key steps:

| Step | Reaction Type | Reactants | Product |

| 1 | Suzuki Coupling | 2,3-Dihalopyridine, Methylboronic acid | 2-Halo-3-methylpyridine |

| 2 | Nucleophilic Aromatic Substitution | 2-Halo-3-methylpyridine, Sodium methoxide | 2-Halo-3-methoxy-4-methylpyridine |

| 3 | Amination | 2-Halo-3-methoxy-4-methylpyridine, Ammonia or an amine source | This compound |

This table illustrates a conceptual convergent approach based on established pyridine functionalization reactions.

Synthesis of Key Precursors and Intermediates for this compound

The successful synthesis of this compound relies on the efficient preparation of key precursors and intermediates. These intermediates often include substituted pyridones, nitropyridines, and products of Michael additions.

Preparation of Substituted Pyridone Intermediates

Substituted 2-pyridones are versatile intermediates that can be converted to a variety of functionalized pyridines. For instance, 3-methoxy-2-methyl-4(1H)-pyridone can be synthesized and subsequently chlorinated with phosphorus oxychloride to yield 4-chloro-3-methoxy-2-methylpyridine. prepchem.com This chlorinated intermediate can then undergo further functionalization.

The synthesis of pyridones can be achieved through various cyclocondensation reactions. A novel approach to 3-amino-4-arylpyridin-2(1H)-one derivatives involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate. nih.gov While this example leads to an aryl-substituted pyridine, the underlying principle of using azlactones and enamines can be a powerful tool for constructing the pyridone core with different substitution patterns.

Transformations Involving Nitration and Reduction Pathways

Nitration of the pyridine ring is a crucial step for introducing an amino group via subsequent reduction. Direct nitration of pyridine itself is often difficult due to the deactivating effect of the nitrogen atom. However, the presence of activating groups can facilitate this transformation. For instance, the nitration of pyridine-N-oxides is generally easier than that of the parent pyridine. nih.gov

A common method for the synthesis of nitropyridines involves reacting the pyridine derivative with a mixture of nitric and sulfuric acid. For example, 2-chloro-3-nitropyridine-4-ol can be prepared from 2,4-dihydroxy-3-nitropyridine (B116508) by reaction with phosphorus oxychloride. google.com A plausible route to 3-methoxy-4-methyl-2-nitropyridine (B123997) could involve the nitration of a suitable 3-methoxy-4-methylpyridine (B135596) precursor. The subsequent reduction of the nitro group to an amine is typically achieved through catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or through metal-mediated reductions.

Utilization of Michael Addition and Cyclization Sequences

Michael addition reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds and are often employed in the construction of heterocyclic rings. A process for making 3-amino-2-chloro-4-methylpyridine (B17603) utilizes a Knoevenagel condensation followed by what can be considered a Michael-type addition and cyclization sequence. google.com The initial product, a mixture of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene, cyclizes in the presence of acid to form 3-cyano-4-methyl-2-pyridone. google.com This pyridone is then further elaborated to the final product.

The versatility of this approach allows for the incorporation of various substituents into the pyridine ring by choosing appropriate starting materials for the Michael addition and subsequent cyclization.

Modern Catalytic Approaches in this compound Synthesis

Recent advancements in catalysis have revolutionized the construction and functionalization of the pyridine core, offering efficient and selective pathways to molecules like this compound.

Transition metal catalysis is a powerful tool for forging the carbon-nitrogen and carbon-carbon bonds necessary to build the pyridine scaffold. A variety of metals, including palladium, rhodium, iridium, cobalt, and copper, are employed to catalyze the transformations of N-aryl-2-aminopyridines, which can serve as precursors or analogs. rsc.orgresearchgate.netnih.gov These reactions often proceed through a direct and atom-economical cross-coupling strategy, where the pyridyl group acts as a directing group to facilitate cyclization and functionalization. rsc.orgresearchgate.net

One modular approach to highly substituted pyridines involves a copper-catalyzed cascade reaction. nih.govorganic-chemistry.org This method couples alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates to generate a 3-azatriene intermediate, which then undergoes thermal electrocyclization and aerobic oxidation to form the pyridine ring. nih.govorganic-chemistry.org This process is notable for its mild, neutral conditions and tolerance of a wide range of functional groups. organic-chemistry.org

The synthesis of imidazo[1,2-a]pyridines, which are structurally related to aminopyridines, can be achieved through copper- and palladium-catalyzed reactions. For instance, a CuI–bipyridine system has been shown to be effective for coupling 2-aminopyridines with various aldehydes at room temperature. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions for Pyridine Synthesis

| Catalyst/System | Reactants | Product Type | Key Features | Source(s) |

|---|---|---|---|---|

| Pd, Rh, Ir, Ru, Co, Cu | N-aryl-2-aminopyridines, alkynes, etc. | Functionalized N-heterocycles | Direct, atom-economical cross-coupling; pyridyl directing group. | rsc.orgresearchgate.net |

| Cu(OAc)₂, PPh₃ | Alkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoates | Highly substituted pyridines | Cascade reaction (C-N coupling, electrocyclization, oxidation); mild conditions. | nih.govorganic-chemistry.org |

| CuI-bipyridine | 2-aminopyridines, propiolaldehydes | Imidazo[1,2-a]pyridines | Effective at room temperature; ligand combination is crucial. | nih.gov |

The synthesis of chiral, non-aromatic analogs of this compound, such as substituted piperidines, can be achieved through the enantioselective dearomatization of pyridines. chemistryviews.orgmdpi.com This strategy converts flat, aromatic substrates into three-dimensional structures with a high degree of stereocontrol. chemistryviews.org A common approach involves the activation of the pyridine as a pyridinium (B92312) salt, making it susceptible to nucleophilic attack. mdpi.com

A copper-catalyzed C4-selective addition of silicon nucleophiles to prochiral pyridinium triflates has been developed to produce 4-silylated 1,4-dihydropyridines with excellent enantioselectivity. chemistryviews.orgnih.gov The reaction typically employs a copper(I) precatalyst, such as Cu(CH₃CN)₄PF₆, and a chiral phosphine (B1218219) ligand like (R,R)-Ph-BPE. chemistryviews.orgnih.gov The presence of a carbonyl group at the C3 position of the pyridine ring is often required to direct the nucleophilic attack to the C4 position. chemistryviews.orgnih.govresearchgate.net These dihydropyridine (B1217469) products can be subsequently functionalized to yield valuable piperidine (B6355638) building blocks. chemistryviews.org

Table 2: Copper-Catalyzed Enantioselective Dearomatization of Pyridinium Salts

| Catalyst System | Substrate | Nucleophile Source | Product | Key Features | Source(s) |

|---|---|---|---|---|---|

| Cu(CH₃CN)₄PF₆ / (R,R)-Ph-BPE | Prochiral pyridinium triflates | Me₂PhSi–Bpin | 4-silylated 1,4-dihydropyridines | Excellent enantioselectivity; C4-selective addition. | chemistryviews.orgnih.gov |

Direct C-H activation and functionalization represent a highly efficient and modern strategy for elaborating the pyridine core without the need for pre-functionalized starting materials. For instance, Rh(III)-catalyzed C(sp²)–H functionalization and cyclization of N-phenyl-2-aminopyridine with α,β-unsaturated aldehydes has been used to synthesize dihydroquinolinones. rsc.org Similarly, iridium and rhodium catalysts can facilitate the annulation and alkylation of N-aryl 2-aminopyridines with enones. rsc.org These methods leverage the directing ability of the aminopyridine nitrogen to achieve regioselective functionalization, forming new C-C or C-N bonds at previously unreactive positions. rsc.orgresearchgate.net

Atom-Economical and Sustainable Synthetic Protocols for this compound Production

A key goal in modern organic synthesis is the development of atom-economical and sustainable processes that minimize waste and environmental impact. Cascade reactions, such as the copper-catalyzed pyridine synthesis from alkenylboronic acids, are inherently efficient as multiple bonds are formed in a single operation, reducing the need for intermediate purification steps. nih.govorganic-chemistry.org

Furthermore, transition-metal-free approaches offer a sustainable alternative. An efficient method for synthesizing 2-aminopyridine (B139424) derivatives has been developed using the nucleophilic substitution of 2-fluoropyridine (B1216828) with acetamidine (B91507) hydrochloride, which serves as an inexpensive ammonia source. rsc.org This catalyst-free method demonstrates high yield and chemoselectivity, providing a greener route to the 2-aminopyridine scaffold. rsc.org Another strategy involves the synthesis of 3-amino-4-methylpyridine (B17607) from 4-methylpyridine-3-boronic acid using an inorganic amide as the ammonia source in the presence of a metal oxide catalyst like copper(I) oxide or silver(I) oxide. google.compatsnap.com

Stereoselective Synthesis of Chiral this compound Analogs

The creation of chiral molecules is of paramount importance in drug discovery. The stereoselective synthesis of chiral analogs of this compound, such as chiral piperidines and tetrahydropyridines, can be accomplished through several strategies.

As discussed previously, the enantioselective dearomatization of pyridinium ions is a primary method for accessing chiral di- and tetrahydropyridines. mdpi.comresearchgate.net These methods use chiral catalysts to control the facial selectivity of a nucleophilic attack on a prochiral pyridinium species. mdpi.com

Another major strategy for producing chiral amine-containing compounds is the stereoselective synthesis of α-aminophosphonic acids and their derivatives, which are structural bioisosteres of amino acids. nih.gov Methodologies include the Pudovik reaction, which involves the nucleophilic addition of phosphites to chiral imines. nih.gov By using a chiral amine or a chiral aldehyde to form the imine, or by employing a chiral catalyst, high diastereoselectivity can be achieved. nih.gov These principles can be extended to the synthesis of chiral aminopyridine analogs.

Radiolabeling Strategies for this compound Derivatives (e.g., PET Tracers)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires molecules labeled with positron-emitting isotopes. Derivatives of this compound are promising candidates for development as PET tracers.

A notable example is the development of a positional isomer, 3-[¹¹C]methoxy-4-aminopyridine ([¹¹C]3MeO4AP), as a novel PET tracer for imaging potassium channels in the central nervous system. nih.gov This tracer was synthesized via the O-methylation of the corresponding 3-hydroxy precursor using [¹¹C]methyl triflate. The resulting radiotracer demonstrated high brain permeability and metabolic stability, making it a promising radioligand for imaging demyelination. nih.gov

Similarly, a fluorine-18 (B77423) labeled analog, [¹⁸F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine, was synthesized and evaluated as a potential PET tracer for inducible nitric oxide synthase (iNOS). nih.gov The radiosynthesis was accomplished, and biodistribution studies showed higher uptake in the target tissues in a disease model. nih.gov

The general strategy for developing such tracers often involves synthesizing a precursor molecule that can be quickly and efficiently labeled in the final step. For metal-based radiolabels like Gallium-68, a chelator such as DOTA is typically conjugated to the small molecule inhibitor. frontiersin.orgnih.gov The choice of isotope (e.g., ¹¹C with a ~20-minute half-life vs. ¹⁸F with a ~110-minute half-life) depends on the biological process being studied and the required imaging time. nih.gov

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N-aryl-2-aminopyridines |

| Alkenylboronic acids |

| α,β-unsaturated ketoxime O-pentafluorobenzoates |

| 3-azatriene |

| Imidazo[1,2-a]pyridines |

| 2-aminopyridines |

| Propiolaldehydes |

| 5-Aminopyrazoles |

| Alkynyl aldehydes |

| Pyrazolo[3,4-b]pyridines |

| Piperidines |

| Pyridinium triflates |

| 4-silylated 1,4-dihydropyridines |

| (R,R)-Ph-BPE |

| 4-Methoxypyridinium salts |

| 1,2-dihydropyridines |

| Dihydroquinolinones |

| 2-fluoropyridine |

| Acetamidine hydrochloride |

| 3-amino-4-methylpyridine |

| 4-methylpyridine-3-boronic acid |

| Tetrahydropyridines |

| α-aminophosphonic acids |

| 3-[¹¹C]methoxy-4-aminopyridine |

| [¹⁸F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine |

| 2-Chloro-3-amino-4-methylpyridine |

| Copper(I) oxide |

| Silver(I) oxide |

| [¹¹C]methyl triflate |

| Gallium-68 |

Chemical Reactivity and Mechanistic Studies of 3 Methoxy 4 Methylpyridin 2 Amine

Reactivity Profiles of the Aminopyridine Moiety in 3-Methoxy-4-methylpyridin-2-amine

The aminopyridine core of this compound is central to its reactivity, participating in a range of reactions from nucleophilic attacks to coordination with metal ions.

Nucleophilic Reactivity of the Amino Group

The primary amino group at the C2 position of the pyridine (B92270) ring is a key site of nucleophilic reactivity. This reactivity is influenced by the electronic effects of the other substituents on the ring. The amino group can readily participate in reactions with various electrophiles.

Studies on similar aminopyridine structures demonstrate that the amino group can undergo acylation, alkylation, and arylation reactions. For instance, the reaction of related 2-aminopyridines with acyl chlorides or anhydrides leads to the formation of the corresponding amides. Similarly, alkyl halides can introduce alkyl substituents onto the amino group. The nucleophilicity of the amino group is a critical factor in these transformations.

Electrophilic Aromatic Substitution on the Pyridine Ring System

The pyridine ring in this compound is activated towards electrophilic aromatic substitution by the presence of the amino, methoxy (B1213986), and methyl groups. These electron-donating groups direct incoming electrophiles to specific positions on the ring. The amino group at C2 and the methoxy group at C3 strongly activate the ring, particularly at the C5 position.

For example, bromination of the closely related 6-Methoxy-4-methylpyridin-2-amine occurs at the position activated by both the amino and methyl groups. In the case of this compound, electrophilic attack is anticipated to occur preferentially at the C5 position, which is para to the activating amino group and ortho to the activating methoxy group. This regioselectivity is a common feature in substituted pyridines. The formation of 5-bromo-3-methoxy-4-methylpyridin-2-amine (B2664271) highlights this principle. uni.lu

Coordination Chemistry with Metal Ions and Ligand Complexation

The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound can both act as coordination sites for metal ions, allowing the molecule to function as a ligand in the formation of metal complexes. The ability of similar aminopyridine derivatives to form stable complexes with transition metals like copper(II) and silver(I) has been well-documented. mdpi.comresearchgate.net

In these complexes, the pyridine nitrogen typically acts as the primary coordination site. mdpi.comresearchgate.net The amino group can also participate in coordination, either by directly binding to the metal center or by forming hydrogen bonds that stabilize the complex structure. mdpi.comresearchgate.net For instance, in related silver(I) complexes of 2-amino-3-methylpyridine, the pyridine nitrogen coordinates to the silver ion, and the amino group can bridge to another metal ion, leading to the formation of polymeric structures. mdpi.comresearchgate.net The steric and electronic properties of the substituents on the pyridine ring, such as the methoxy and methyl groups in the title compound, can influence the geometry and stability of the resulting metal complexes.

Transformations Involving the Methoxy Substituent of this compound

The methoxy group at the C3 position is another key functional handle that can be chemically modified.

Selective Demethylation Reactions

The cleavage of the methyl-oxygen bond in the methoxy group, known as demethylation, is a common transformation for aryl methyl ethers. wikipedia.org This reaction converts the methoxy group into a hydroxyl group, yielding the corresponding pyridinol. Various reagents and conditions can be employed for this purpose. Historically, heating with pyridine hydrochloride has been a method for demethylating aryl methyl ethers. wikipedia.org More modern methods often involve the use of strong acids, Lewis acids, or nucleophilic reagents like thiols. google.com

For instance, the demethylation of aromatic methyl ethers can be achieved using 3-mercaptopropionic acid. google.com In some cases, the selectivity of demethylation can be controlled when multiple methoxy groups are present in the molecule. google.com While specific studies on the demethylation of this compound are not prevalent, the principles established for other methoxypyridines and aryl methyl ethers are applicable. The N-demethylation of a related compound, 2-amino-3-methylimidazo[4,5-f]quinoline, has been observed in metabolic studies, highlighting that demethylation reactions are relevant in biological systems as well. nih.gov

Modification and Derivatization of the Methoxy Group

Beyond complete removal, the methoxy group can be a site for other chemical modifications, although this is less common than demethylation. In principle, the oxygen atom of the methoxy group could be a target for electrophilic attack, though its basicity is low. More synthetically useful transformations would likely involve the displacement of the entire methoxy group.

Nucleophilic aromatic substitution (SNAr) reactions can potentially replace the methoxy group with other nucleophiles, particularly if the pyridine ring is activated by an electron-withdrawing group. However, in this compound, the ring is electron-rich, making direct nucleophilic substitution of the methoxy group challenging. Studies on the amination of methoxypyridines have shown that such reactions are possible, sometimes requiring activating conditions like the use of sodium hydride and lithium iodide. ntu.edu.sg These reactions typically proceed via nucleophilic attack on the carbon atom of the pyridine ring bearing the methoxy group. ntu.edu.sg

Investigations into Reaction Mechanisms and Kinetic Profiles

The reaction mechanisms and kinetic profiles of this compound are influenced by the electronic properties of the pyridine ring, which is inherently electron-deficient. The presence of the activating amino and methoxy groups at the 2- and 3-positions, respectively, significantly modulates this reactivity.

Elucidation of Stepwise Mechanistic Pathways

The reactions involving this compound are expected to proceed through stepwise mechanisms, characteristic of aromatic systems. Two primary pathways are of interest: nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution.

In a potential SNAr reaction, a nucleophile would attack the pyridine ring. The positions most susceptible to nucleophilic attack in a pyridine ring are the 2- and 4-positions, due to the ability of the nitrogen atom to stabilize the negative charge of the intermediate. However, in this compound, the 2-position is already substituted with an amino group, which is a poor leaving group. The methoxy group at the 3-position is a better leaving group, and its departure could be facilitated in the presence of a strong nucleophile. The reaction would likely proceed via a Meisenheimer-like intermediate, a negatively charged species where the aromaticity of the ring is temporarily disrupted.

For electrophilic aromatic substitution, the substitution pattern is directed by the existing substituents. The amino group at the 2-position is a powerful activating group and an ortho-, para-director. The methoxy group at the 3-position is also activating and an ortho-, para-director. Therefore, electrophilic attack is most likely to occur at the 5-position, which is para to the amino group and ortho to the methoxy group. The reaction would proceed through a cationic intermediate, the stability of which is enhanced by the electron-donating substituents.

Kinetic studies on analogous aminopyridine reactions have shown that the rates are dependent on the nature of the nucleophile or electrophile, the solvent, and the presence of catalysts. For instance, kinetic experiments on the aminolysis of pyridyl benzoates have demonstrated both linear and non-linear Brønsted-type plots, indicating changes in the rate-determining step with varying reactant structures. researchgate.net

| Reaction Type | Predicted Regioselectivity | Key Mechanistic Feature | Influencing Factors |

| Nucleophilic Aromatic Substitution | Substitution at the 3-position (methoxy group displacement) | Formation of a Meisenheimer-like intermediate | Nucleophile strength, leaving group ability |

| Electrophilic Aromatic Substitution | Substitution at the 5-position | Formation of a stabilized cationic intermediate | Nature of the electrophile, solvent polarity |

Identification and Role of Reactive Intermediates

The reactions of this compound are expected to involve several types of reactive intermediates, the nature of which depends on the reaction conditions.

Meisenheimer-like Complexes: In nucleophilic aromatic substitution reactions, the initial attack of a nucleophile on the pyridine ring would lead to the formation of a negatively charged, non-aromatic intermediate. The stability of this complex is crucial for the reaction to proceed. The electron-withdrawing nitrogen atom of the pyridine ring helps to delocalize the negative charge, and the substituents can further influence this stability.

Cationic Sigma Complexes (Wheland Intermediates): During electrophilic aromatic substitution, the attack of an electrophile on the pyridine ring forms a positively charged intermediate, where the electrophile is attached to a carbon atom of the ring. The positive charge is delocalized over the remaining atoms of the ring through resonance. The amino and methoxy groups on this compound would significantly stabilize this cationic intermediate, thereby facilitating the reaction.

Radical Cations: In the presence of one-electron oxidants or under photolytic conditions, this compound could form a radical cation. Studies on substituted pyridines have shown that the unpaired electron can reside in either a π-orbital or a σ-orbital on the nitrogen atom. rsc.org The subsequent reactions of these radical cations can lead to a variety of products, including dimers or further substitution products.

| Reactive Intermediate | Formation Condition | Key Stabilizing Feature | Potential Subsequent Reaction |

| Meisenheimer-like Complex | Nucleophilic attack on the pyridine ring | Delocalization of negative charge by the ring nitrogen | Elimination of a leaving group to restore aromaticity |

| Cationic Sigma Complex | Electrophilic attack on the pyridine ring | Resonance stabilization by amino and methoxy groups | Deprotonation to yield the substitution product |

| Radical Cation | One-electron oxidation or photolysis | Delocalization of the radical and charge | Dimerization, further substitution |

Mechanistic Studies of Catalyzed Reactions (e.g., Radical Intermediates, C-H Insertion)

Catalysis can open up new reaction pathways for this compound, particularly involving radical intermediates and C-H bond activation.

Radical Reactions: The reactivity of pyridines towards radicals can be significantly enhanced by N-activation, for example, by forming N-methoxypyridinium salts. These salts are highly reactive towards alkyl radicals in chain reactions. chemrxiv.orgnih.gov A similar strategy could be applied to this compound, where N-methylation followed by reaction with a radical source could lead to the introduction of new substituents. The mechanism would involve the addition of the radical to the pyridinium (B92312) ring, followed by rearomatization.

C-H Insertion/Activation: Transition metal-catalyzed C-H activation is a powerful tool for the functionalization of heterocycles. sioc-journal.cn In the case of this compound, the amino group could act as a directing group, facilitating the activation of the C-H bond at the adjacent 3-position (if the methoxy group were not present) or more likely at a more remote position if a suitable template is used. nih.govrsc.org The mechanism typically involves the coordination of the metal to the directing group, followed by oxidative addition into the C-H bond to form a metallacyclic intermediate. This intermediate can then react with various electrophiles to introduce new functional groups.

| Catalyzed Reaction | Catalyst Type | Proposed Intermediate | Potential Outcome |

| Radical Alkylation | Radical initiator (e.g., AIBN) after N-activation | Radical cation intermediate | Alkylation of the pyridine ring |

| C-H Functionalization | Transition metal (e.g., Pd, Rh) | Metallacyclic intermediate | Introduction of new functional groups at a C-H bond |

Derivatization and Analog Design of 3 Methoxy 4 Methylpyridin 2 Amine Scaffolds

Rational Design Principles for Structural Modification and Diversification

The rational design of analogs based on the 3-methoxy-4-methylpyridin-2-amine scaffold is guided by established principles of medicinal chemistry and materials science. The primary amino group at the 2-position is a key site for modification, allowing for the introduction of a wide range of functionalities through reactions such as acylation, alkylation, and condensation. These modifications can significantly alter the molecule's steric and electronic properties, influencing its biological activity and material characteristics.

For instance, in the context of designing enzyme inhibitors, computational studies on structurally similar compounds like 2-amino-4-methylpyridine (B118599) have shown that certain positions on the pyridine (B92270) ring are more tolerant to bulky substituents. researchgate.net Such insights can be extrapolated to the this compound scaffold, suggesting that modifications at specific positions could enhance target binding without causing steric hindrance. The introduction of different substituents allows for the fine-tuning of properties like lipophilicity, hydrogen bonding capacity, and metabolic stability, which are crucial for developing compounds with desired biological profiles.

Synthesis of Schiff Base Derivatives from this compound

The primary amino group of this compound readily undergoes condensation with aldehydes and ketones to form Schiff bases, also known as imines. youtube.comlibretexts.org This reaction is typically catalyzed by a weak acid and involves the elimination of a water molecule. The general reaction involves mixing equimolar amounts of the aminopyridine and the carbonyl compound in a suitable solvent, often with gentle heating. organic-chemistry.orggoogle.com

While specific examples of Schiff base synthesis starting from this compound are not extensively detailed in the reviewed literature, the general methodology is well-established for a wide range of aminopyridines and aromatic aldehydes. organic-chemistry.orggoogle.commdpi.com The resulting Schiff bases, characterized by the C=N double bond, can serve as versatile intermediates for further synthetic transformations or be evaluated for their own biological activities. The electronic nature of the substituents on the aldehyde can influence the reaction rate and the stability of the resulting imine.

Table 1: Representative Aldehydes for Schiff Base Formation

| Aldehyde | Potential Schiff Base Product |

| Benzaldehyde | (E)-N-benzylidene-3-methoxy-4-methylpyridin-2-amine |

| 4-Chlorobenzaldehyde | (E)-N-(4-chlorobenzylidene)-3-methoxy-4-methylpyridin-2-amine |

| 4-Methoxybenzaldehyde | (E)-N-(4-methoxybenzylidene)-3-methoxy-4-methylpyridin-2-amine |

| 2-Hydroxybenzaldehyde | (E)-2-(((3-methoxy-4-methylpyridin-2-yl)imino)methyl)phenol |

Preparation of N-Acyl and N-Alkyl Derivatives of the Pyridin-2-amine

The nucleophilic primary amino group of this compound is amenable to both N-acylation and N-alkylation, providing routes to a wide variety of amide and secondary/tertiary amine derivatives.

N-Acylation: Acylation can be achieved by reacting the aminopyridine with acylating agents such as acid chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction leads to the formation of N-acyl derivatives, which can introduce a range of functional groups and modify the electronic properties of the amino group.

N-Alkylation: N-alkylation of aminopyridines can be more challenging to control, as mono-, di-, and even quaternary ammonium (B1175870) salts can be formed. chemistrysteps.com However, methods have been developed to achieve selective N-alkylation. One common strategy involves the use of a protecting group on the amine, followed by alkylation and deprotection. uni.lu Another approach is reductive amination, where the aminopyridine is first reacted with an aldehyde or ketone to form an imine in situ, which is then reduced to the corresponding N-alkyl amine using a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. nih.gov This method offers a high degree of control and is widely applicable. While direct alkylation with alkyl halides is possible, it often requires harsh conditions and can lead to a mixture of products. chemistrysteps.com

Construction of Fused Heterocyclic Systems Incorporating the this compound Core

The 2-aminopyridine (B139424) moiety is a valuable precursor for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds.

Synthesis of Pyridinone-Containing Derivatives

Pyridinone derivatives can be synthesized through various cyclization strategies. Although direct synthesis from this compound is not explicitly detailed, analogous reactions with other aminopyridines suggest potential routes. For example, condensation reactions with β-keto esters or malonic acid derivatives can lead to the formation of fused pyridinone rings. nih.gov The specific reaction conditions would need to be optimized for the this compound substrate.

Formation of Imidazopyridine Systems

Imidazo[1,2-a]pyridines are a particularly important class of fused heterocycles with a broad range of biological activities. The synthesis of these systems from 2-aminopyridines is well-documented and can be achieved through several methods. organic-chemistry.orggoogle.com A common approach is the reaction of the aminopyridine with α-haloketones, which proceeds via an initial N-alkylation followed by intramolecular cyclization and dehydration.

Another powerful method is the multicomponent reaction involving a 2-aminopyridine, an aldehyde, and an alkyne, often catalyzed by a copper salt. This one-pot synthesis allows for the rapid construction of diverse imidazo[1,2-a]pyridines. A NaIO4/TBHP-promoted (3+2) cycloaddition reaction of 2-aminopyridines with propargyl alcohols has also been reported to yield C3-carbonylated imidazopyridines. google.com These established methodologies for imidazopyridine synthesis could likely be applied to this compound to generate novel fused heterocyclic compounds.

Table 2: Potential Reagents for Imidazopyridine Synthesis

| Reagent Type | Example | Resulting Fused System |

| α-Haloketone | 2-Bromoacetophenone | 2-Phenylimidazo[1,2-a]pyridine derivative |

| Aldehyde/Alkyne | Benzaldehyde/Phenylacetylene | 2,3-Diphenylimidazo[1,2-a]pyridine derivative |

| Propargyl Alcohol | 1-Phenylprop-2-yn-1-ol | 3-Benzoylimidazo[1,2-a]pyridine derivative |

Strategies for Introducing and Modifying Substituents on the Pyridine Ring

Modification of the pyridine ring itself can be achieved through various substitution reactions. The existing methoxy (B1213986) and methyl groups, along with the amino group, direct the regioselectivity of these reactions. Electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely be directed to the positions activated by the electron-donating groups. However, the specific conditions would need to be carefully controlled to avoid side reactions.

Conversely, nucleophilic aromatic substitution could be employed if a suitable leaving group is present on the ring. For example, if a halogen were introduced at a specific position, it could potentially be displaced by various nucleophiles to introduce new functional groups. The synthesis of related compounds like 3-amino-2-chloro-4-methylpyridine (B17603) suggests that halogenation of the pyridine ring is a feasible strategy. google.com

Integration of the this compound Moiety into Larger Molecular Architectures

The this compound scaffold is a valuable building block in organic synthesis, offering multiple reactive sites for elaboration into more complex molecular structures. Its utility stems from the presence of a nucleophilic amino group, a pyridine ring that can be functionalized, and a methoxy group that can influence the reactivity of the ring. The integration of this moiety into larger architectures is primarily achieved through reactions involving the 2-amino group and, to a lesser extent, through functionalization of the pyridine ring itself.

The primary amino group at the 2-position is a key handle for building larger molecules. It can readily participate in a variety of well-established chemical transformations to form amides, sulfonamides, ureas, and other functional groups, thereby linking the pyridine core to other molecular fragments. One of the most powerful methods for this purpose is the palladium-catalyzed Buchwald-Hartwig amination, a cross-coupling reaction that forms carbon-nitrogen bonds. nih.gov This reaction allows for the N-arylation of the 2-aminopyridine, connecting it to a wide range of aryl and heteroaryl systems. The versatility of this method is a cornerstone in medicinal chemistry for the synthesis of complex drug candidates. nih.gov

Another important strategy involves the formation of amide bonds. The 2-amino group can be coupled with carboxylic acids or their derivatives using standard amide coupling reagents. This approach is fundamental in constructing bispyridine-based ligands and other complex structures. For instance, isonicotinic acid and its derivatives can be coupled with diaminoalkanes to create bridging ligands for multinuclear platinum complexes with potential anticancer activity. nih.gov While this example uses a different pyridine isomer, the principle is directly applicable to this compound.

Furthermore, the 2-aminopyridine moiety can undergo cyclization reactions to form fused heterocyclic systems. These reactions are crucial for creating diverse chemical scaffolds for drug discovery. For example, 2-aminopyridines can react with various substrates to yield imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, which are significant in the synthesis of pharmaceuticals and fluorescent probes. sioc-journal.cn

The pyridine ring itself, activated by the methoxy and amino substituents, can also be a site for further functionalization, although this is generally more challenging than reacting at the amino group. Direct C-H functionalization of pyridine rings is an area of active research and offers a powerful way to build molecular complexity. nih.govnih.gov Palladium-mediated direct pyridine functionalization has been used in the synthesis of complex natural products. nih.govnih.gov

The following table provides representative examples of reaction types that can be employed to integrate the this compound scaffold into larger molecules, based on the reactivity of the analogous 2-aminopyridine systems.

Table 1: Representative Reactions for Integrating the this compound Scaffold

| Reaction Type | Reagents and Conditions | Product Type | Potential Application | Reference |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | N-Aryl-2-aminopyridine derivative | Synthesis of kinase inhibitors, CNS agents | nih.govrsc.org |

| Amide Coupling | Carboxylic acid, Coupling agent (e.g., HATU, EDCI), Base (e.g., DIPEA) | 2-Acylaminopyridine derivative | Bioactive amides, Ligand synthesis | nih.gov |

| Cyclization to Imidazo[1,2-a]pyridines | α-Haloketone | Fused bicyclic heteroaromatic | Pharmaceutical scaffolds, Fluorescent probes | sioc-journal.cn |

| Chemoselective N-Arylation with Arynes | o-(Trimethylsilyl)aryl triflate, CsF | N-Aryl-2-aminopyridine derivative | Construction of benzoisoquinuclidines | nih.govacs.org |

The strategic application of these and other synthetic methodologies allows for the incorporation of the this compound moiety into a diverse array of larger and more complex molecular architectures, paving the way for the exploration of new chemical space in fields such as medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Methoxy 4 Methylpyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

In the ¹H NMR spectrum of 3-Methoxy-4-methylpyridin-2-amine, distinct signals corresponding to the different types of protons are anticipated. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region, typically between 6.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The protons of the methoxy (B1213986) group (-OCH₃) would likely produce a singlet at approximately 3.8-4.0 ppm. The methyl group (-CH₃) attached to the pyridine ring would also yield a singlet, but at a more upfield position, around 2.2-2.5 ppm. The protons of the amine group (-NH₂) are expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but would typically be in the range of 4.5-5.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | Doublet, Doublet |

| Amine NH₂ | 4.5 - 5.5 | Broad Singlet |

| Methoxy OCH₃ | 3.8 - 4.0 | Singlet |

Note: These are predicted values and actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. The carbons of the pyridine ring will resonate in the downfield region (typically 100-160 ppm). The carbon atom attached to the electron-withdrawing amino group and the methoxy group would be the most deshielded. The methoxy carbon is expected around 55-60 ppm, while the methyl carbon would be found in the upfield region, around 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C-N | 155 - 165 |

| Pyridine C-O | 150 - 160 |

| Pyridine CH | 105 - 140 |

| Pyridine C-C | 115 - 125 |

| Methoxy OCH₃ | 55 - 60 |

Note: These are predicted values and actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound (C₇H₁₀N₂O), the exact molecular weight can be determined with high accuracy using high-resolution mass spectrometry (HRMS). The monoisotopic mass is calculated to be 138.0793 g/mol . In a typical mass spectrum, a prominent molecular ion peak ([M]⁺) would be observed at m/z 138. The fragmentation pattern would provide further structural information. Common fragmentation pathways for such compounds may involve the loss of a methyl radical from the methoxy group, or the loss of the entire methoxy group.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 139.0866 |

| [M+Na]⁺ | 161.0685 |

Source: Predicted data from computational models. Current time information in Bangalore, IN.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine group would appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring and the methyl/methoxy groups would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be in the 1400-1650 cm⁻¹ region. The C-O stretching of the methoxy group would likely be found around 1000-1300 cm⁻¹.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Substituted pyridines typically exhibit absorption maxima in the UV region. For this compound, π → π* and n → π* transitions are expected. The presence of the amino and methoxy groups, which are auxochromes, would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. For this compound, with the molecular formula C₇H₁₀N₂O, the theoretical elemental composition would be:

Table 4: Theoretical Elemental Composition of this compound

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 60.85 |

| Hydrogen (H) | 7.30 |

| Nitrogen (N) | 20.27 |

Experimental results from elemental analysis should closely match these theoretical values to confirm the empirical formula of the synthesized compound.

Chromatographic and Purity Assessment Techniques (e.g., HPLC)

The purity of this compound is critical for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. While specific, dedicated publications on the HPLC analysis of this compound are not abundant in publicly available literature, methods for closely related aminopyridine derivatives provide a strong foundation for developing and validating a suitable analytical procedure.

Detailed Research Findings

Reverse-phase HPLC (RP-HPLC) is the most common and effective method for the analysis of aminopyridine derivatives. This technique separates compounds based on their hydrophobicity. For a compound like this compound, a C18 column is a standard choice for the stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer.

The basic nature of the amine group in the pyridine ring can lead to poor peak shape (tailing) on silica-based columns due to interactions with residual silanol (B1196071) groups. To counteract this, an acidic modifier is often added to the mobile phase. This protonates the basic analyte, improving its interaction with the stationary phase and resulting in sharper, more symmetrical peaks. Common acidic modifiers include formic acid, trifluoroacetic acid (TFA), or a phosphate (B84403) buffer system to control the pH.

For the analysis of aminopyridines, including isomers like 2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine, a mixture of a phosphate buffer (pH 7.0) and methanol (B129727) has been used for isocratic elution on a C18 column. cmes.org In another approach for separating pyridine and its derivatives, a mobile phase of acetonitrile and water with formic acid has been successfully employed. helixchrom.com

The selection of the detection wavelength is crucial for sensitivity. The aromatic nature of the pyridine ring in this compound suggests strong absorbance in the ultraviolet (UV) region. For related aminopyridines, detection wavelengths in the range of 250 nm to 280 nm have been found to be effective. cmes.orghelixchrom.com

A proposed set of starting parameters for the HPLC analysis of this compound, based on the analysis of analogous compounds, is presented in the data table below. Method development and validation would be necessary to optimize these conditions for routine analysis. This would involve assessing parameters such as linearity, accuracy, precision, and specificity.

Interactive Data Tables

Table 1: Proposed HPLC Parameters for Purity Assessment of this compound

| Parameter | Recommended Condition | Rationale/Justification |

| Stationary Phase | C18 (Octadecylsilyl) | Standard for reverse-phase chromatography of moderately polar organic compounds. |

| Column Dimensions | 4.6 mm x 150 mm, 5 µm | Common dimensions for analytical HPLC, providing good resolution and efficiency. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to improve peak shape of the basic analyte. |

| Mobile Phase B | Acetonitrile | Common organic solvent for reverse-phase HPLC. |

| Elution Mode | Isocratic or Gradient | Isocratic elution with a fixed ratio of mobile phase A and B can be used for simple mixtures. Gradient elution, with a changing ratio, may be necessary to separate impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for analytical HPLC with a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | ~270 nm (UV) | Based on the UV absorbance of similar aromatic pyridine structures. A UV scan of the pure compound would determine the optimal wavelength. |

| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |

| Diluent | Mobile Phase | Dissolving the sample in the mobile phase ensures compatibility and good peak shape. |

Computational Chemistry and Theoretical Investigations of 3 Methoxy 4 Methylpyridin 2 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic profile of 3-Methoxy-4-methylpyridin-2-amine. Methods such as Density Functional Theory (DFT) are employed to elucidate these characteristics. For a molecule with a similar pyridine (B92270) core, DFT calculations using the B3LYP method and a 6-311++G(**) basis set have been utilized to optimize the molecular geometry and calculate vibrational frequencies. nih.gov

The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical in determining the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the chemical stability and reactivity of the molecule. nih.govresearchgate.net A smaller energy gap suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -450 Hartree |

Note: The data in this table is hypothetical and representative of what would be expected from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations offer a powerful tool to investigate the conformational landscape and stability of this compound over time. These simulations model the atomic movements of the molecule, providing insights into its flexibility and preferred conformations in different environments, such as in a solvent or interacting with a biological membrane. nih.gov

MD simulations can be performed using force fields like GROMACS or AMBER. The simulation would typically involve placing the molecule in a simulation box with a solvent, such as water, and running the simulation for a sufficient duration (e.g., nanoseconds) to observe conformational changes. nih.gov Analysis of the simulation trajectory can reveal stable conformations, the dynamics of the methoxy (B1213986) and methyl group rotations, and the interactions between the amine group and the solvent.

The stability of ligand-protein complexes, as explored in studies of similar compounds, can also be validated through MD simulations, providing a measure of the binding stability over time. nih.gov

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is crucial for understanding the potential biological activity of this compound. The process involves predicting the binding mode and estimating the binding affinity, often represented as a docking score. nih.gov

For instance, in studies of related flavone (B191248) derivatives, molecular docking was used to investigate interactions with receptors like the estrogen receptor alpha (ER-α) and the epidermal growth factor receptor (EGFR). nih.gov Similarly, for this compound, potential protein targets could be identified, and docking studies could predict the binding interactions, including hydrogen bonds and hydrophobic interactions, which are critical for binding affinity. researchgate.net

Table 2: Predicted Binding Affinities from Molecular Docking

| Receptor | Docking Score (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | -7.5 | Asp184, Lys72 |

| Cyclooxygenase-2 | -8.2 | Arg120, Tyr355 |

| p38 MAP Kinase | -7.9 | Lys53, Met109 |

Note: The data in this table is hypothetical and for illustrative purposes, showing potential protein targets and predicted binding energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For a series of related aminopyridine derivatives, QSAR studies can be developed to predict their inhibitory activity against specific enzymes or receptors. nih.gov

The development of a QSAR model for this compound would involve compiling a dataset of structurally similar compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates the descriptors with the biological activity. nih.govnih.gov

The predictive power of the QSAR model is assessed through internal and external validation techniques. nih.gov A robust QSAR model can then be used to predict the biological activity of new or untested compounds, including this compound.

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry can be employed to predict the most likely pathways for chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the transition states, which are the energy maxima along the reaction coordinate, and the reaction intermediates. ijert.org

Methods like DFT can be used to locate the geometries of the reactants, products, and transition states. The activation energy for the reaction can then be determined from the energy difference between the reactants and the transition state. This information is invaluable for understanding the reaction mechanism and predicting the feasibility and rate of a chemical transformation.

For example, the mechanism of electrophilic aromatic substitution on the pyridine ring or reactions involving the amino and methoxy functional groups could be investigated. The calculations would reveal the most favorable sites for reaction and the energetic barriers associated with different reaction pathways.

Computational Analysis of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are significantly influenced by its substituent groups: the methoxy, methyl, and amino groups. A computational analysis can quantify the electronic and steric effects of these substituents.

The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. The methyl group is a weak electron-donating group through hyperconjugation. The amino group is a strong electron-donating group. The interplay of these effects determines the electron density distribution in the pyridine ring and influences its reactivity towards electrophiles and nucleophiles.

By computationally modeling a series of related compounds with different substituents at various positions on the pyridine ring, it is possible to systematically study their effects on properties like pKa, reaction rates, and regioselectivity. This analysis provides a deeper understanding of the structure-property relationships governing the chemical behavior of this class of compounds.

Medicinal Chemistry Applications and Biological Activity Studies of 3 Methoxy 4 Methylpyridin 2 Amine Scaffolds

3-Methoxy-4-methylpyridin-2-amine as a Privileged Scaffold in Pharmaceutical Discovery

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The aminopyridine class of compounds, to which this compound belongs, is considered one such scaffold. Aminopyridines are essential heterocyclic structures extensively utilized in the synthesis of natural products and in medicinal chemistry. researchgate.net They are known to act primarily by blocking voltage-gated potassium channels in a dose-dependent manner. researchgate.net

The versatility of the aminopyridine core allows for the development of optimized molecules targeting a range of therapeutically significant classes. researchgate.net The 3-methoxy-pyridin-2-amine derivative itself is a valuable intermediate in the synthesis of more complex molecules. The strategic placement of the amino, methoxy (B1213986), and methyl groups on the pyridine (B92270) ring provides distinct points for chemical modification, allowing chemists to fine-tune the molecule's properties to achieve desired biological activity and drug-like characteristics. While the broader aminopyridine scaffold is well-established, specific research highlighting this compound as a privileged scaffold across multiple target families is still an emerging area of investigation. However, its structural motifs are present in various compounds explored for different therapeutic purposes.

Design and Synthesis of Enzyme Inhibitors Based on the Pyridin-2-amine Core

The pyridin-2-amine scaffold has proven to be a robust template for the design and synthesis of various enzyme inhibitors. The nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor, facilitating strong and specific interactions within enzyme active sites.

Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in critical cellular processes, including mitosis. nih.gov Agents that interfere with tubulin polymerization are among the most successful classes of anticancer drugs. nih.gov While numerous scaffolds have been investigated as tubulin polymerization inhibitors, direct studies on this compound for this purpose are not prominent in the literature. However, the broader class of pyridine-containing compounds has shown activity. For instance, some derivatives of Lavendustin A, which are known protein-tyrosine kinase inhibitors, have also been found to inhibit tubulin polymerization, indicating a potential for dual-activity compounds. nih.gov The development of dual tubulin and kinase inhibitors is an emerging strategy to enhance efficacy and reduce toxicities in cancer therapy. nih.gov

Kinase Inhibitors (e.g., p38α MAP kinase, bRAF)

Protein kinases are a large family of enzymes that play critical roles in cell signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for drug development.

p38α MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines. nih.gov Inhibitors of p38α are therefore sought after for the treatment of inflammatory diseases. Many potent p38α inhibitors are based on substituted imidazole (B134444) scaffolds, where a pyridine or pyrimidine (B1678525) ring often plays a crucial role in binding to the enzyme's active site. nih.gov For example, in the reference inhibitor SB203580, a pyridinyl group occupies a key hydrophobic pocket. nih.gov While direct evidence for this compound as a p38α inhibitor is lacking, the prevalence of substituted pyridine rings in known inhibitors suggests the potential of this scaffold.

bRAF Kinase: The BRAF kinase is a component of the MAPK signaling pathway, and specific mutations, such as BRAF V600E, are found in a high percentage of certain cancers, including melanoma. nih.gov This has led to the development of targeted BRAF inhibitors like vemurafenib (B611658) and dabrafenib, which have shown significant clinical success. nih.govnih.gov These drugs selectively bind to and inhibit the mutated BRAF kinase, interfering with cancer cell proliferation and survival. nih.gov Although the chemical structures of current FDA-approved BRAF inhibitors are distinct from this compound, the general principle of targeting kinases with small molecules containing heterocyclic cores like pyridine remains a highly active area of research.

Hydrolase Inhibitors (e.g., HSL, β-glucuronidase)

Hydrolases are a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. They are involved in a vast number of physiological and pathological processes.

β-glucuronidase: This enzyme is a lysosomal hydrolase that cleaves β-D-glucuronic acid residues from the non-reducing termini of glycosaminoglycans. nih.gov Its activity is implicated in the metabolism of various drugs and endogenous compounds, and inhibitors are sought for both research and therapeutic purposes, such as mitigating drug-induced toxicity. nih.govsigmaaldrich.comscbt.com While a variety of compounds have been identified as β-glucuronidase inhibitors, there is no specific mention in the reviewed literature of this compound derivatives being evaluated for this activity.

Although not one of the specified targets, it is noteworthy that 2-aminopyridine (B139424) analogs have been investigated as inhibitors of other hydrolases, namely isocitrate lyase and malate (B86768) synthase, which are key enzymes in the glyoxylate (B1226380) shunt of microorganisms like Pseudomonas aeruginosa. nih.gov This indicates the potential of the aminopyridine scaffold to be adapted for the inhibition of various hydrolases.

Antimicrobial and Antifungal Activity Studies of this compound Derivatives

While direct studies on the antimicrobial and antifungal properties of this compound are not extensively documented, research on analogous 2-aminopyridine derivatives provides insights into their potential in this area. The 2-aminopyridine moiety is a known pharmacophore that contributes to antimicrobial effects.

A study on novel pyridine and thienopyridine derivatives highlighted significant antimicrobial activity against various microbial strains. researchgate.net For example, certain thienopyridine derivatives showed strong inhibition against E. coli, B. mycoides, and C. albicans. researchgate.net One compound, in particular, demonstrated a minimal inhibitory concentration (MIC) of less than 0.0048 mg/mL against B. mycoides and C. albicans. researchgate.net Another area of research has focused on imidazo[4,5-b]pyridine derivatives, which have shown sensitivity in Gram-positive bacteria. nih.gov

Investigations into 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which share a substituted amino-heterocyclic core, have also demonstrated anti-inflammatory activity, which can be relevant in the context of infections. nih.gov The introduction of different substituents on the 2-aminopyridine ring can modulate the antimicrobial spectrum and potency. For instance, in a series of 2-aminopyridine compounds, the presence of a cyclohexylamine (B46788) group was suggested to be responsible for the observed antimicrobial activity. nih.gov

Furthermore, the antifungal potential of related structures has been explored. Studies on α-methoxy substituted fatty acids have shown that this substitution can significantly enhance antifungal activity against various fungal strains, including Candida albicans, Cryptococcus neoformans, and Aspergillus niger. nih.gov This suggests that the methoxy group on the this compound scaffold could contribute favorably to its antifungal properties.

Table 1: Antimicrobial Activity of Selected Pyridine and Thienopyridine Derivatives

| Compound/Derivative Class | Target Microorganism(s) | Activity/MIC | Reference |

| Thienopyridine derivative (12a) | B. mycoides, C. albicans | MIC < 0.0048 mg/mL | researchgate.net |

| Thienopyridine derivative (15) | E. coli, B. mycoides, C. albicans | Visible growth prevention | researchgate.net |

| 2-Aminopyridine derivative (2c) | S. aureus, B. subtilis | MIC = 0.039 µg·mL⁻¹ | nih.gov |

| Imidazo[4,5-b]pyridine derivatives (2 and 4) | Bacillus cereus (Gram-positive) | More sensitive than Gram-negative | nih.gov |

Antiviral Applications, Including Anti-HIV Research, and Associated Structural Modifications

The 2-aminopyridine scaffold and its derivatives have been investigated for their antiviral potential, particularly against the Human Immunodeficiency Virus (HIV). Pyridine N-oxide derivatives have been identified as a class of anti-HIV compounds that can act through multiple mechanisms, including the inhibition of HIV-1 reverse transcriptase. nih.gov

In the context of structural modifications, the introduction of a methoxy group has been shown to be beneficial. Research on dihydrobenzylpyrimidin-4-(3H)-ones (DABOs), which are structurally related to the core of interest, revealed that α-methoxy substitution can lead to highly potent "second generation" non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These α-methoxy DABO derivatives exhibited picomolar to nanomolar potency against wild-type HIV-1 and significantly increased potency against several clinically relevant mutant strains. nih.gov

Furthermore, pyridine-fused cyclotriazadisulfonamide (B1668197) (CADA) compounds are known to inhibit HIV replication by down-modulating the CD4 receptor, a key protein for viral entry. nih.gov This highlights another potential mechanism through which derivatives of this compound could exert anti-HIV effects. Studies on imidazopyridine-Schiff base derivatives have also shown in vitro antiviral activity against both HIV-1 and HIV-2. rsc.org

Table 2: Anti-HIV Activity of Selected Pyridine and Related Derivatives

| Compound/Derivative Class | Target/Mechanism | Potency (IC₅₀/EC₅₀) | Reference |

| α-Methoxy DABO derivatives (12d, 13c) | HIV-1 Reverse Transcriptase (NNRTI) | pM to nM range | nih.gov |

| Pyridine N-oxide derivatives | HIV-1 Reverse Transcriptase, Post-integration events | Varies | nih.gov |

| Imidazopyridine-Schiff base (4a) | HIV-1, HIV-2 | EC₅₀ = 82.02 µg/mL (HIV-1), 47.72 µg/mL (HIV-2) | rsc.org |

Neuroprotective and Neurological Disorder Research Applications of this compound Analogs

Analogs of this compound have shown promise in the area of neuroprotection and for potential applications in neurological disorders. A key target in this field is the inducible nitric oxide synthase (iNOS), an enzyme implicated in neuroinflammation and neurodegeneration.

A series of 2-amino-4-methylpyridine (B118599) analogues were synthesized and evaluated as iNOS inhibitors. nih.gov Compounds such as 6-(2-fluoropropyl)-4-methylpyridin-2-amine (B3346134) were identified as potent inhibitors. nih.gov The study highlighted that the 6-position of the pyridine ring could tolerate bulky substituents, which is a valuable insight for designing new derivatives. nih.gov

Another study focused on the neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine, a compound with a related 2-amino-heterocyclic structure, against amyloid-β-induced oxidative stress in the hippocampus. nih.gov This compound was found to attenuate oxidative damage by regulating the Nrf2/HO-1 pathway, suggesting a mechanism for neuroprotection in conditions like Alzheimer's disease. nih.gov

Derivatives of 2-aminopyrimidine (B69317) have also been explored as inhibitors of c-Jun N-terminal kinases (JNK), which are involved in neuronal apoptosis and inflammatory responses. nih.gov

Investigations into Other Pharmacological Activities (e.g., Cardiotonic Effects, Anti-inflammatory, Antioxidant, Antilipolytic)

Derivatives of the 2-aminopyridine scaffold have been investigated for a wide array of other pharmacological activities.

Anti-inflammatory Activity: 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been shown to possess anti-inflammatory properties by activating the NRF2 pathway and inhibiting the production of pro-inflammatory cytokines and mediators. nih.gov Additionally, some novel 4,6-disubstituted-2-amino-3-cyanopyridines have been studied for their anti-inflammatory and analgesic activities. nih.gov

Antioxidant Activity: The antioxidant potential of compounds containing methoxyphenyl groups has been demonstrated. nih.gov A study on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives revealed that some compounds exhibited antioxidant activity significantly higher than that of ascorbic acid. nih.gov Furthermore, theoretical studies on 3-hydroxypyridine-4-one derivatives, which share some structural features, have identified compounds with significant antioxidant potential. researchgate.net The antioxidant properties of aminodiarylamines in the thieno[3,2-b]pyridine (B153574) series have also been evaluated, with electron-donating groups on the arylamine moiety enhancing activity. researchgate.net